Z-L-Phenylalaninol

Vue d'ensemble

Description

Revelation of Chiral Recognition

The study conducted on a metal-organic framework (MOF) based on l-phenylalanine (l-Phe) demonstrates the framework's ability to distinguish between the chirality of alanine and leucine. This MOF, referred to as [Zn2(l-Phe)2(bpe)2]n, was specifically designed to experimentally reveal the chiral recognition mechanism using various spectroscopic techniques, including 13C CP MAS NMR and X-ray photoelectron spectroscopy. The findings suggest that such MOFs could be tailored for chiral separation applications .

Synthesis of Imprinted Hydrogels

A novel zwitterionic functional monomer was synthesized and used to create l-phenylalanine imprinted hydrogels (MIHs) with anti-biofouling capabilities. The study found that the zwitterion had a higher binding energy with l-phenylalanine compared to traditional monomers, resulting in MIHs with superior adsorption capacity and imprinting factor. The optimized MIHs showed excellent chiral resolution ability for racemic phenylalanine and could be used to extract l-phenylalanine from protein solutions .

Crystal Structure of Dehydromonopeptide

The crystal structure of (Z)-N-acetyl-α,β-dehydrophenylalanine methylamide was determined, revealing a three-dimensional network of hydrogen bonds and a unique orientation of the phenyl ring due to the presence of a Cα=Cβ double bond. This structure differs from that of the homologous L-phenylalanine derivative and provides insights into the effects of α,β-unsaturation on molecular geometry .

Conformational Flexibility of Dehydroalanine Derivatives

The molecular structure of (Z)-N-acetyldehydrophenylalanine was analyzed, showing a non-planar conformation and hydrogen bonding through water molecules. Theoretical conformational analysis excluded any planar conformation for the molecule, and the study discussed the effects of non-planarity on the electronic structure, supported by photoelectron spectroscopy and INDO/S calculations .

Application in trans-Cinnamic Acid Production

A study on the recombinant Zea mays phenylalanine ammonia-lyase (ZmPAL2) characterized its activity and stability, demonstrating its potential for producing trans-cinnamic acid from l-phenylalanine. The enzyme showed high activity and could effectively catalyze the conversion of l-phenylalanine to trans-cinnamic acid, reaching a significant concentration of the product .

Self-Assembling Zwitterionic Form of L-Phenylalanine

L-phenylalanine was characterized in its zwitterionic form at neutral pH, which is believed to be related to its self-assembling properties. The structure, resolved using synchrotron X-rays, revealed π-π stacking and hydrogen-bonding interactions that could explain the self-assembly of phenylalanine into fibrillar forms .

Biogenetic Precursor of Zierin

Research on the biogenetic precursor of the cyanogenic glucoside zierin identified l-phenylalanine as the primary contributor to zierin accumulation in the akenes of Xeranthemum cylindraceum. The study used isotopic labeling to confirm the specific incorporation of l-phenylalanine into zierin, highlighting the role of this amino acid in the plant's secondary metabolism .

L-Phenylalanine-4-nitrophenol Adduct

The formation of a 1:1 adduct between L-phenylalanine and 4-nitrophenol was studied, with the L-phenylalanine molecule existing in a zwitterionic state. The structure is stabilized by strong hydrogen bonding and van der Waals interactions, which could have implications for understanding molecular interactions and designing novel compounds .

Applications De Recherche Scientifique

1. Pyrrole Protection of L-Phenylalanine/L-Phenylalaninol

- Application Summary: Z-L-Phenylalaninol is used in the quantitative pyrrole protection of L-Phenylalanine/L-Phenylalaninol in aqueous media. This is a part of the Clauson-Kaas reaction mechanism, which is a prominent tool in chemical biology or drug discovery .

- Methods of Application: The protocol proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .

- Results or Outcomes: The detailed mechanistic studies proposed a new series involving the pathway by the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .

2. Preparation of L-Phenylalaninol by Catalytic Hydrogenation

- Application Summary: Z-L-Phenylalaninol is used in the preparation of L-Phenylalaninol with high enantiomeric excess (ee) selectivity by catalytic hydrogenation of L-Phenylalaninate over a Cu/ZnO/Al2O3 catalyst .

- Methods of Application: The catalyst for hydrogenation of L-Phenylalaninate to L-Phenylalaninol was prepared by a co-precipitation method .

- Results or Outcomes: When the catalytic hydrogenation of L-Phenylalaninate was operated at 110 °C and 4 MPa of H2 for 5 h, the yield of L-Phenylalaninol can reach 69.2%, and its ee selectivity is 99.84% .

3. Biosynthesis of L-Phenylalanine in E. coli

- Application Summary: Z-L-Phenylalaninol is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. This process involves systematic engineering and is considered a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials .

- Methods of Application: The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

- Results or Outcomes: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The process was expanded to produce L-phenylalanine from benzyl alcohol, constructing the cofactor self-sufficient biosynthetic pathway to synthesize L-phenylalanine without any additional reductant .

4. Synthesis of HIV Protease Inhibitors

- Application Summary: Z-L-Phenylalaninol is used as a building block for the synthesis of HIV protease inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve complex organic synthesis procedures .

- Results or Outcomes: The outcome is the production of HIV protease inhibitors, which are crucial in the treatment of HIV infection .

5. Sustainable Synthesis of L-Phenylalanine Derivatives

- Application Summary: Z-L-Phenylalaninol is used in the sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve complex organic synthesis procedures .

- Results or Outcomes: The outcome is the production of L-phenylalanine derivatives, which are crucial in various industrial applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

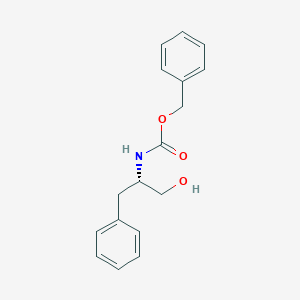

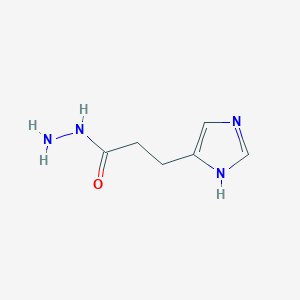

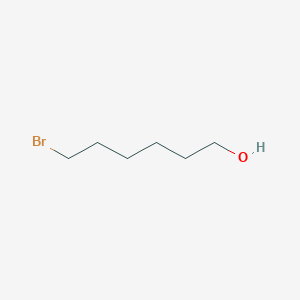

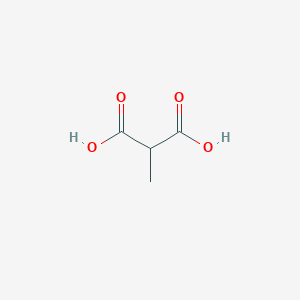

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357437 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-Phenylalaninol | |

CAS RN |

6372-14-1 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)